(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1181394-23-9
VCID: VC2678099
InChI: InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H/t9-;/m1./s1
SMILES: C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

CAS No.: 1181394-23-9

Cat. No.: VC2678099

Molecular Formula: C10H11ClF3N

Molecular Weight: 237.65 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride - 1181394-23-9

Specification

CAS No. 1181394-23-9
Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
IUPAC Name (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H/t9-;/m1./s1
Standard InChI Key LIXYGVSHBCXOGR-SBSPUUFOSA-N
Isomeric SMILES C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
SMILES C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Canonical SMILES C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structure

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride is a chiral amine salt with a stereogenic center at the carbon atom connecting the amino group, the phenyl ring, and the allyl substituent. The R-configuration at this center defines the three-dimensional arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules.

Structural Identifiers

The structural identifiers for (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride provide essential information for its unambiguous identification in chemical databases and scientific literature.

Identifier TypeValue
CAS Registry Number1181394-23-9
Molecular FormulaC10H11ClF3N
Molecular Weight237.65 g/mol
IUPAC Name(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Standard InChIInChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H/t9-;/m1./s1
Standard InChIKeyLIXYGVSHBCXOGR-SBSPUUFOSA-N
Isomeric SMILESC=CC@HN.Cl

The molecular structure features a para-substituted phenyl ring bearing a trifluoromethyl group, with the chiral carbon connecting to an amino group and an allyl (prop-2-en-1-yl) substituent. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form .

Physical and Chemical Properties

The physical and chemical properties of (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride are important for understanding its behavior in different environments and applications.

PropertyValue
Physical StateSolid
AppearanceWhite to off-white powder or crystalline solid
Molecular Weight237.65 g/mol
Exact Mass237.0482 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

The trifluoromethyl group significantly influences the compound's properties by increasing lipophilicity and enhancing metabolic stability. The CF3 group affects the electronic distribution within the molecule and increases the acidity of nearby hydrogen atoms. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for various applications in aqueous environments .

Synthesis and Preparation Methods

Several synthetic approaches have been developed for the preparation of (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, with most methods focusing on establishing the correct stereochemistry at the chiral center.

General Synthetic Routes

The synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride typically involves the formation of the prop-2-en-1-amine moiety and its subsequent attachment to the trifluoromethylphenyl group. This process often employs asymmetric synthesis methods to achieve the desired stereochemistry at the chiral center.

A general synthetic approach may include:

  • Preparation of an appropriately substituted 4-(trifluoromethyl)benzaldehyde

  • Asymmetric allylation to introduce the prop-2-en-1 group with the correct R-configuration

  • Conversion of the resulting intermediate to an amine through appropriate functional group transformations

  • Formation of the hydrochloride salt through treatment with hydrogen chloride

Specific Preparation Methods

Based on the available literature, specific methods for the preparation of chiral amines and their conversion to hydrochloride salts can be adapted for the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride.

One approach described in the literature for similar compounds involves the Mizoroki-Heck arylation of free allylamines. According to search result , Method B has been employed for related compounds:

"A 7.5 mL vial was charged with Pd(OAc)2 (6.7 mg, 0.03 mmol, 0.10 equiv), silver acetate (50 mg, 0.3 mmol, 1 equiv), organohalide (0.30 mmol, 1.0 equiv), trifluoroacetic acid (1.0 mL) and amine (0.36 mmol, 1.2 equiv) followed by the addition of dry ice (~92 mg, 2.1 mmol, 7 equiv) as CO2 source."

The final conversion to the hydrochloride salt typically involves:

"In the case of amine salts - Then reaction mixture was cool at 0 °C, HCl (4 M in Dioxane, 2 equiv) was added dropwise, and stir for 30 min. The solvent was concentrated in vacuo, followed by trituration with diethyl ether gave the desired amine hydrochloride salts."

This procedure provides a method for converting the free amine to its hydrochloride salt, which is applicable to our target compound.

Comparison with Related Compounds

To better understand the properties and potential applications of (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, it is instructive to compare it with structurally related compounds.

Stereoisomers

The S-isomer, (1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, differs from the R-isomer only in the configuration at the stereogenic center. According to the available data, this enantiomer has distinct identifiers while sharing the same molecular formula and weight.

Property(1R)-Isomer(1S)-Isomer
CAS Number1181394-23-91391528-41-8
Molecular FormulaC10H11ClF3NC10H11ClF3N
Molecular Weight237.65 g/mol237.65 g/mol
InChIKeyLIXYGVSHBCXOGR-SBSPUUFOSA-NLIXYGVSHBCXOGR-FVGYRXGTSA-N
SMILESC=CC@HN.ClC=CC@@HN.Cl

While the two stereoisomers would have identical physical properties, they would exhibit different behaviors in chiral environments, such as interactions with biological receptors or performance in asymmetric catalysis .

Structural Analogs

Several structural analogs of (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride have been reported, differing in the nature of the substituents or the position of functional groups.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochlorideC10H11ClF3N237.65 g/molReference compound
(1R)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochlorideC9H11ClF3N225.64 g/molEthyl instead of prop-2-en-1 group
(1R)-1-[4-(trifluoromethyl)phenyl]butylamineC11H14F3N217.23 g/molButyl instead of prop-2-en-1 group; free base form
1-[4-(trifluoromethyl)phenyl]propan-2-amineC10H12F3N203.21 g/molDifferent position of amino group on the carbon chain

The ethanamine derivative (CAS: 856645-99-3) lacks the carbon-carbon double bond present in our target compound, resulting in reduced reactivity for certain transformations but potentially greater stability . The butylamine derivative (CAS: 869318-96-7) features an extended carbon chain, which would affect its physicochemical properties such as lipophilicity and molecular flexibility . The propan-2-amine isomer has a different arrangement of the carbon skeleton, with the amino group at the 2-position rather than the 1-position, significantly altering its chemical behavior and potential applications .

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